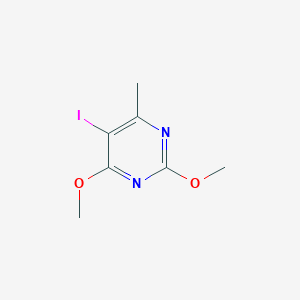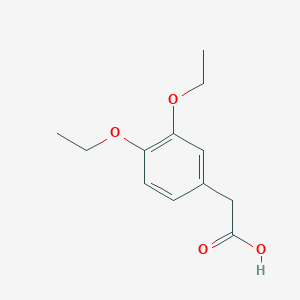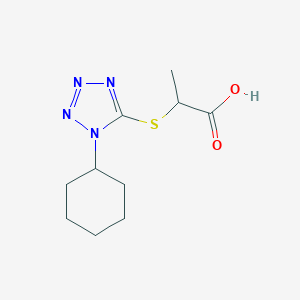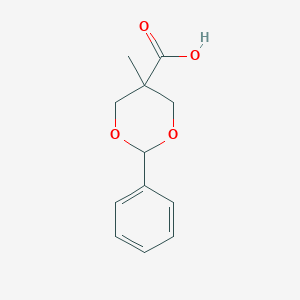![molecular formula C12H9N3S B187923 N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine CAS No. 22394-38-3](/img/structure/B187923.png)
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine, also known as ITA, is a synthetic compound with potential therapeutic applications. ITA belongs to the class of indole-based compounds, which have gained significant attention due to their diverse biological activities.
Applications De Recherche Scientifique
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has shown promising results in various scientific research applications. It has been studied for its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown potent activity against various bacterial and viral strains. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine exerts its biological activity by modulating various cellular pathways. It has been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway.
Effets Biochimiques Et Physiologiques
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer and diabetes. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been shown to improve glucose uptake and insulin sensitivity, which makes it a potential therapeutic agent for diabetes. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to improve cognitive function and memory, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has shown potent biological activity at low concentrations, which makes it a cost-effective compound for use in various assays. However, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has some limitations for lab experiments. It is relatively unstable and can degrade over time, which makes it challenging to store and handle. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has several potential future directions in scientific research. It can be further investigated for its use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be modified to improve its stability and bioavailability, which can enhance its therapeutic potential. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be used as a lead compound to develop new drugs with improved pharmacological properties. Finally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be studied for its potential use as a diagnostic tool for various diseases.
Méthodes De Synthèse
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be synthesized using a straightforward method that involves the reaction of indole-3-carboxaldehyde with thiosemicarbazide in the presence of a base. The resulting product is then treated with formaldehyde to yield N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Propriétés
Numéro CAS |
22394-38-3 |
|---|---|
Nom du produit |
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine |
Formule moléculaire |
C12H9N3S |
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
(E)-1-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C12H9N3S/c1-2-4-11-10(3-1)9(7-14-11)8-15-12-13-5-6-16-12/h1-8,14H/b15-8+ |
Clé InChI |
PRTNCQMOBODVPV-CMDGGOBGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/NC3=NC=CS3)/C=N2 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=NC=CS3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CNC3=NC=CS3)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)


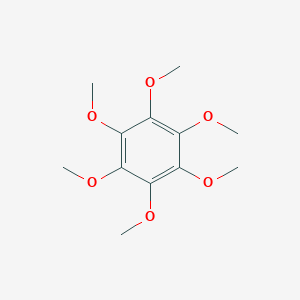
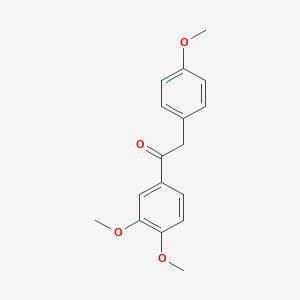
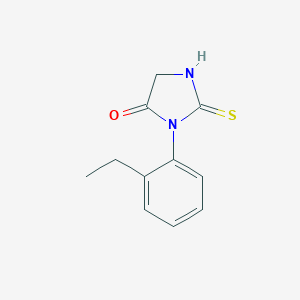
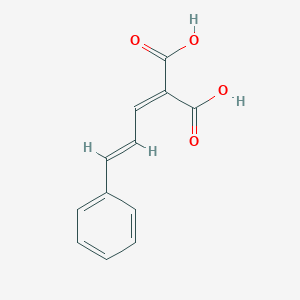
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
